
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H14FN3O5 and its molecular weight is 383.335. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory and Analgesic Agents
Research into similar compounds has shown potential applications as anti-inflammatory and analgesic agents. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, with promising analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings indicate the potential for developing new therapeutic agents targeting pain and inflammation.
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial activity. A study on 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides showed more activity than reference drugs against certain bacterial strains and fungi, suggesting potential as antimicrobial agents (Kolisnyk et al., 2015).
Antitumor and Antiproliferative Agents
Research into pyrimidinedione derivatives has identified compounds with potent antiproliferative activity, apoptosis induction, and selective inhibition of histone deacetylase 6 (HDAC6), demonstrating potential as antitumor agents with specific targets (Liu et al., 2015). This suggests the possibility of using similar compounds in cancer therapy, focusing on specific molecular targets to treat various cancers.
Antihypertensive Activity
Derivatives of dihydropyrimidines have been studied for their antihypertensive activity. The synthesis and evaluation of various substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters showed promising results for lowering blood pressure, indicating their potential use in developing new antihypertensive drugs (Rana et al., 2004).
Antimicrobial and Antibiofilm Properties
Thiourea derivatives have been synthesized and shown significant anti-pathogenic activity, particularly against bacteria known for their ability to grow in biofilms (Limban et al., 2011). This research highlights the potential for developing novel antimicrobial agents capable of disrupting biofilms, a major challenge in treating infections.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide' involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoroaniline to form an amide intermediate. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl ester. The ester is then hydrolyzed to the carboxylic acid, which is then coupled with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid to form the final product.", "Starting Materials": [ "2,3-dihydro-1,4-benzodioxin-6-carboxylic acid", "4-fluoroaniline", "ethyl chloroformate", "2,4-dioxo-1H-pyrimidine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-fluoroaniline in the presence of a coupling agent such as EDCI or DCC to form the amide intermediate.", "Step 2: Reaction of the amide intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 3: Hydrolysis of the ethyl ester to the carboxylic acid using a strong acid such as hydrochloric acid.", "Step 4: Coupling of the carboxylic acid with 2,4-dioxo-1H-pyrimidine-5-carboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the final product." ] } | |
Numéro CAS |
887900-34-7 |
Nom du produit |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Formule moléculaire |
C19H14FN3O5 |
Poids moléculaire |
383.335 |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-fluorophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14FN3O5/c20-11-1-4-13(5-2-11)23-18(25)14(10-21-19(23)26)17(24)22-12-3-6-15-16(9-12)28-8-7-27-15/h1-6,9-10H,7-8H2,(H,21,26)(H,22,24) |
Clé InChI |
ABQOMAHEJISNQH-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CNC(=O)N(C3=O)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2613578.png)

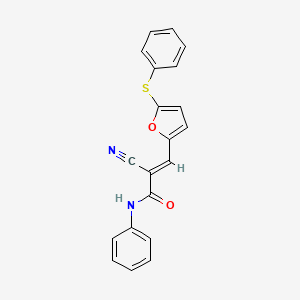
![N-[[5-(Dimethylamino)pyrimidin-2-yl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2613583.png)
![4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2613584.png)
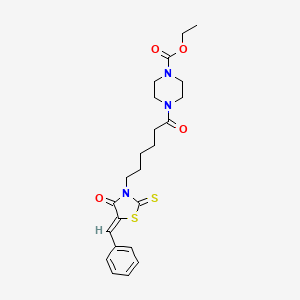
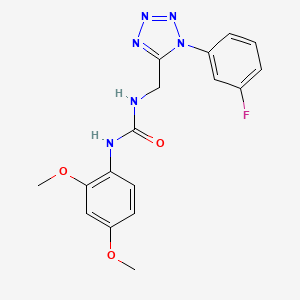

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2613590.png)
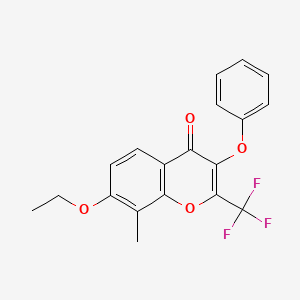
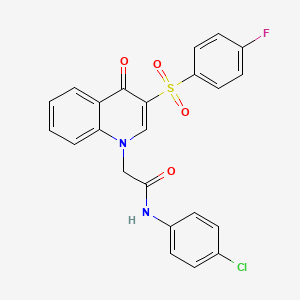
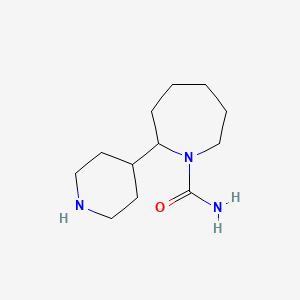
![(2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2613597.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2613598.png)